3-Hydroxyibuprofen CAS number and molecular weight
3-Hydroxyibuprofen CAS number and molecular weight
Technical Whitepaper: 3-Hydroxyibuprofen – Physicochemical Profile, Metabolic Significance, and Analytical Protocols
Executive Summary
3-Hydroxyibuprofen (CAS: 53949-54-5) represents a critical, albeit transient, oxidative metabolite in the pharmacokinetic profile of ibuprofen. While often overshadowed by the more abundant 2-hydroxyibuprofen, the 3-hydroxy isomer serves as the obligate precursor to carboxyibuprofen—the major urinary metabolite. Its formation is exclusively catalyzed by CYP2C9 , making it a highly specific biomarker for CYP2C9 activity and phenotypic variability. This guide synthesizes the physicochemical identity, metabolic pathways, and validated LC-MS/MS protocols required for its rigorous assessment in clinical and toxicological matrices.
Physicochemical Identity & Structural Characterization
Confusion often arises between the isomeric forms of hydroxyibuprofen. It is imperative to distinguish the 3-hydroxy isomer (primary alcohol, precursor to carboxylic acid) from the 2-hydroxy isomer (tertiary alcohol, terminal metabolite).
| Property | Specification | Notes |
| Chemical Name | 3-Hydroxyibuprofen | Also: 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid |
| CAS Number | 53949-54-5 | Distinct from 2-Hydroxyibuprofen (CAS 51146-55-5) |
| Molecular Formula | C₁₃H₁₈O₃ | |
| Molecular Weight | 222.28 g/mol | Monoisotopic Mass: 222.1256 Da |
| Stereochemistry | Racemic (R/S) | Chiral center at the propionic acid moiety; side chain hydroxylation creates a new chiral center (often ignored in bulk assays) |
| Solubility | Soluble in Methanol, Acetonitrile | Weakly soluble in water; requires acidic buffer for stability |
| pKa | ~4.4 (Carboxylic acid) | Ionizes to [M-H]⁻ in neutral/basic pH |
Metabolic Pathway & Mechanistic Significance
The formation of 3-hydroxyibuprofen is not merely a clearance route but a stereoselective probe for CYP2C9 enzymatic efficiency. Unlike 2-hydroxyibuprofen, which is a terminal product, 3-hydroxyibuprofen is rapidly oxidized by cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to form carboxyibuprofen.
Key Mechanistic Insights:
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Enzyme Specificity: CYP2C9 is the sole human CYP isoform capable of generating relevant quantities of 3-hydroxyibuprofen.[1][2][3] CYP2C8 contributes negligibly, preferring the 2-hydroxylation pathway.
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Stereoselectivity: CYP2C9 exhibits a marked preference for the (S)-ibuprofen enantiomer, leading to higher formation rates of (S)-3-hydroxyibuprofen.
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Clinical Implication: Accumulation of 3-hydroxyibuprofen (or altered ratios relative to carboxyibuprofen) can indicate impairment in Phase II oxidation steps (ADH/ALDH activity).
Figure 1: Metabolic bifurcation of Ibuprofen.[3] Note the exclusive role of CYP2C9 in the 3-hydroxy pathway, serving as the gateway to carboxyibuprofen.[3]
Production of Reference Standards
Commercial availability of high-purity 3-hydroxyibuprofen is often limited due to the difficulty of chemically selectively oxidizing the primary methyl group over the tertiary carbon.
Preferred Production Method: Whole-Cell Biocatalysis
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System: Recombinant Pichia pastoris or Schizosaccharomyces pombe expressing human CYP2C9.
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Protocol:
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Induction: Methanol induction of yeast cultures expressing CYP2C9.
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Substrate Feeding: Addition of Ibuprofen (1-2 mM) to the culture.
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Incubation: 48–72 hours.
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Purification: Extraction of supernatant with Ethyl Acetate, followed by semi-preparative HPLC.
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Advantage: This method yields the biologically relevant stereoisomers and avoids the harsh conditions of chemical synthesis.
Analytical Methodology: LC-MS/MS Protocol
The quantification of 3-hydroxyibuprofen requires rigorous chromatographic separation to resolve it from its isomer, 2-hydroxyibuprofen. Both have identical molecular weights (222.28) and similar fragmentation patterns.
A. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, essential for removing phospholipids that cause ion suppression in the MS source.
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Aliquoting: Transfer 100 µL of plasma/urine to a borosilicate glass tube.
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Internal Standard: Add 10 µL of Ibuprofen-d3 or 3-Hydroxyibuprofen-d3 (if available).
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Acidification: Add 50 µL of 1M Formic Acid (lowers pH < 3 to suppress ionization of the carboxylic acid, driving it into the organic phase).
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Extraction: Add 2.0 mL of Ethyl Acetate:MTBE (7:3 v/v) .
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Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 minutes.
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Concentration: Transfer organic supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.
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Reconstitution: Dissolve residue in 100 µL of Mobile Phase A:B (50:50).
B. Chromatographic Conditions
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Kinetex C18), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.[4]
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Mobile Phase B: Acetonitrile.[4]
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Gradient:
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0-1 min: 10% B (Isocratic hold)
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1-6 min: 10% -> 60% B (Linear ramp)
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6-8 min: 90% B (Wash)
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Critical Note: 3-Hydroxyibuprofen typically elutes before Ibuprofen but after or very close to 2-Hydroxyibuprofen. Optimization of the 10-60% gradient slope is required for baseline resolution of the isomers.
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C. Mass Spectrometry Parameters
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Ionization: Electrospray Ionization (ESI), Negative Mode ([M-H]⁻).
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Source Temp: 500°C.
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MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| 3-Hydroxyibuprofen | 221.1 | 177.1 | -15 | Loss of CO₂ (Decarboxylation) |
| Qualifier Transition | 221.1 | 161.1 | -25 | Further loss of -OH/CH₃ |
| Ibuprofen (Parent) | 205.1 | 161.1 | -12 | Standard quantification trace |
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}
Figure 2: Validated analytical workflow for the extraction and quantification of 3-Hydroxyibuprofen.
References
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PubChem Compound Summary. 3-Hydroxyibuprofen (CID 71312545). National Library of Medicine. [Link]
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Neunzig, I., et al. (2012). Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen. Journal of Biotechnology, 157(3), 417-420. [Link]
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PharmGKB. Ibuprofen Pathway, Pharmacokinetics. Pharmacogenomics Knowledge Base. [Link]
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Borges, K. B., et al. (2011). LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers.[5] Chromatographia, 74, 851-859. [Link]
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Krasniqi, V., et al. (2016). Pharmacokinetics of ibuprofen and its metabolites in relation to CYP2C8 and CYP2C9 genotypes.[6] European Journal of Clinical Pharmacology. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
